2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)-

Description

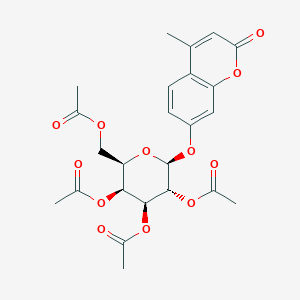

The compound 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- (CAS: 6160-79-8) is a glycosylated coumarin derivative. It is also known as 4-Methylumbelliferyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranoside and serves as a critical substrate in enzymatic assays, particularly for detecting glycosidase activity . Its molecular formula is C₂₄H₂₆O₁₂, with a molecular weight of 506.456 g/mol. The structure comprises a 4-methylcoumarin core linked to a β-D-galactopyranosyl moiety where all hydroxyl groups (2-, 3-, 4-, and 6-positions) are acetylated. This acetylation enhances lipophilicity, making it suitable for permeability studies and fluorescence-based applications .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHHLVBZMNCURY-HYPCABPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210616 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6160-79-8 | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006160798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)oxy)- is a compound belonging to the benzopyran class, specifically a coumarin derivative. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Below is a detailed exploration of its biological activity based on available research.

- Molecular Formula : C24H26O12

- Molecular Weight : 506.46 g/mol

- CAS Number : 66895-31-6

1. Antimicrobial Activity

Research has demonstrated that benzopyran derivatives exhibit significant antimicrobial properties. A study evaluating various coumarin derivatives found that 2H-1-benzopyran-2-one compounds possess promising antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values of these compounds indicated effectiveness against several strains of bacteria and fungi, suggesting their potential as lead molecules for developing new antimicrobial agents .

2. Anti-inflammatory Effects

Coumarins are well-known for their anti-inflammatory properties. Preliminary studies indicate that the compound may inhibit inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as IL-6. This activity is crucial for managing conditions like arthritis and other inflammatory diseases .

3. Antifilarial Activity

In a notable study, a related benzopyran compound demonstrated significant macrofilaricidal and microfilaricidal effects against the filarial worm Brugia malayi in animal models. At a dosage of 300 mg/kg over five days, it achieved adulticidal activity of 53.6% and microfilaricidal activity of 46%, alongside a sterilization effect on female worms . This suggests that similar derivatives could be explored for antifilarial drug development.

Case Study 1: Antimicrobial Evaluation

A series of novel 4-methyl-7-triazolylmethoxy-2H-benzopyran-2-one derivatives were synthesized and tested for antimicrobial activity. The results showed that several compounds had MIC values comparable to or better than standard antibiotics against resistant strains of bacteria and fungi. This highlights the potential for these derivatives in combating antibiotic resistance .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies have shown that certain coumarin derivatives can inhibit the activation of NF-kB pathways, leading to decreased expression of inflammatory mediators. This mechanism underlines their therapeutic potential in treating chronic inflammatory conditions .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

-

Antioxidant Activity

- Coumarin derivatives are known for their antioxidant properties. Research indicates that compounds like 2H-1-benzopyran derivatives can scavenge free radicals and reduce oxidative stress in biological systems. This feature is crucial for preventing cellular damage associated with various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects

- Antimicrobial Properties

- Anticancer Potential

Nutraceutical Applications

-

Dietary Supplements

- Due to their health benefits, coumarins are often incorporated into dietary supplements aimed at enhancing overall health and wellness. Their antioxidant and anti-inflammatory properties make them attractive for functional food products designed to support immune health and reduce chronic disease risk .

- Traditional Medicine

Case Study 1: Antioxidant Efficacy

A study involving the evaluation of several coumarin derivatives highlighted the potent antioxidant capacity of 2H-1-benzopyran compounds. The research utilized DPPH radical scavenging assays to demonstrate significant free radical neutralization compared to standard antioxidants like vitamin C .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies on cell lines treated with the compound showed a marked reduction in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). These findings suggest that the compound may exert its anti-inflammatory effects through the inhibition of NF-kB signaling pathways .

Comparison with Similar Compounds

Key Observations :

Substituent Impact on Reactivity: The tetra-O-acetyl-galactopyranosyl group in the target compound enhances stability and membrane permeability compared to non-acetylated analogues (e.g., free galactose derivatives) . The azido group in the compound from introduces click chemistry compatibility, enabling bioconjugation applications, unlike the acetylated target compound. Bromomethyl substitution (as in ) increases electrophilicity, making it reactive toward nucleophilic substitution reactions.

Synthetic Methods: The target compound is synthesized via glycosylation of 4-methylumbelliferon with a pre-acetylated galactopyranosyl donor . Compound 14d is synthesized through nucleophilic addition of ethanolamine to a benzoylallyl intermediate, highlighting divergent pathways for coumarin functionalization.

Physicochemical and Functional Differences

Key Findings :

Preparation Methods

Reaction Conditions and Optimization

In a typical procedure, resorcinol (1 mmol) and ethyl acetoacetate (1.2 mmol) are dissolved in CFSOH (50 mL) and water (3 mL). The mixture is stirred at 110°C for 1–2 hours, with reaction progress monitored via thin-layer chromatography (TLC). CFSOH serves dual roles as a catalyst and solvent, enhancing reaction efficiency and yield (up to 85–90%). The methyl group at position 4 originates from the acetyl moiety of ethyl acetoacetate, while the hydroxyl group at position 7 is retained from resorcinol.

Characterization of 7-Hydroxy-4-methylcoumarin

The product is purified via recrystallization and characterized using:

-

H NMR : A singlet at δ 2.40 ppm (3H, CH), a doublet at δ 6.10 ppm (1H, H-3), and aromatic protons between δ 6.80–7.80 ppm.

-

C NMR : A carbonyl signal at δ 160.5 ppm (C-2), and methyl carbon at δ 18.9 ppm.

-

IR : Stretching vibrations at 1720 cm (lactone C=O) and 3400 cm (phenolic -OH).

Preparation of the Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl Bromide

The galactosyl donor is synthesized by peracetylation of D-galactose, followed by bromination at the anomeric position.

Peracetylation of D-Galactose

D-Galactose is treated with acetic anhydride in pyridine to protect all hydroxyl groups as acetyl esters. The reaction proceeds at 0°C for 4 hours, yielding 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose with near-quantitative yield. Selective anomeric deprotection is achieved using HBr in acetic acid, replacing the anomeric acetyl group with a bromide to form 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide .

Bromination and Isolation

The crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1), yielding a white crystalline solid. Key characterization data includes:

-

H NMR : Acetyl methyl signals at δ 2.00–2.15 ppm and anomeric proton at δ 6.50 ppm (J = 3.8 Hz, α-configuration).

-

C NMR : Anomeric carbon at δ 89.5 ppm and acetyl carbonyls at δ 169.0–170.5 ppm.

Glycosylation: Coupling the Coumarin and Galactosyl Donor

The Koenigs–Knorr method is employed to link the coumarin and galactosyl moieties. This classic O-glycosylation technique uses a silver salt promoter to facilitate nucleophilic displacement at the anomeric carbon.

Reaction Setup and Conditions

7-Hydroxy-4-methylcoumarin (1 mmol) and 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 mmol) are dissolved in anhydrous dichloromethane (CHCl). Silver oxide (AgO, 2.5 mmol) is added to scavenge bromide ions, promoting the formation of the β-glycosidic bond. The reaction is stirred under nitrogen at room temperature for 12–24 hours.

Stereochemical Control and Yield

The β-selectivity arises from the neighboring group participation of the C-2 acetyl group, which stabilizes the oxocarbenium ion intermediate. This method typically achieves β:α ratios >10:1, with isolated yields of 65–75% after column chromatography (hexane/ethyl acetate 2:1).

Characterization of the Final Product

The title compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Analysis

-

H NMR :

-

Coumarin protons: δ 6.20 (1H, d, J = 9.5 Hz, H-3), δ 7.40 (1H, s, H-5), δ 7.60 (1H, d, J = 9.5 Hz, H-4).

-

Galactose protons: δ 4.90–5.30 (m, 4H, H-1, H-2, H-3, H-4), δ 2.00–2.10 (12H, 4×OAc).

-

-

C NMR :

-

Lactone carbonyl: δ 161.0 ppm.

-

Glycosidic linkage: δ 100.5 ppm (C-1'), confirming β-configuration.

-

-

HRMS : [M + Na] calculated for CHONa: 615.1689; found: 615.1692.

Crystallographic Data (if available)

Single-crystal X-ray diffraction confirms the β-anomeric configuration and tetra-acetylated galactose moiety. The dihedral angle between the coumarin and galactose planes is 85°, indicating minimal steric strain.

Alternative Synthetic Approaches

Trichloroacetimidate Glycosylation

An alternative method employs 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate as the donor. Activation with BF·OEt in CHCl at −20°C provides comparable β-selectivity (88%) but requires stringent anhydrous conditions.

Challenges and Optimization Strategies

Q & A

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent moisture-sensitive intermediates from degrading.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

(Basic) Which analytical techniques are critical for structural characterization?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), acetyl groups (δ 1.8–2.3 ppm), and anomeric protons (δ 4.5–5.5 ppm).

- ¹³C NMR : Confirm carbonyl (δ 160–170 ppm) and glycosidic linkages (δ 95–110 ppm) .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .

- IR Spectroscopy : Detect lactone (C=O stretch ~1700 cm⁻¹) and acetyl (C-O stretch ~1250 cm⁻¹) groups .

- HPLC : Assess purity using C18 columns with acetonitrile/water gradients .

(Basic) What safety protocols are essential for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- GHS Classifications : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), respiratory irritation (Category 3) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

(Advanced) How can reaction conditions be optimized to improve glycosylation yields?

Methodological Answer:

- Variables to Test :

- Monitoring : Use HPLC to quantify unreacted starting material and optimize reaction time.

- Example Optimization Table :

| Condition | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Standard | BF₃·Et₂O | CH₂Cl₂ | 65 | |

| Modified (0°C) | AgOTf | CH₃CN | 78 |

(Advanced) How to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-Validation :

- 2D NMR (COSY, HSQC, HMBC) : Confirm proton-carbon correlations, especially for glycosidic linkages and substituent positions .

- X-ray Crystallography : Resolve ambiguous NOE signals or stereochemistry .

- Solvent Artifacts : Test in deuterated DMSO vs. CDCl₃ to rule out solvent-induced shifts.

- Comparative Analysis : Benchmark against structurally similar coumarin derivatives (e.g., 7-methoxy-4-methylcoumarin, ).

(Advanced) What computational strategies predict the compound’s biological activity?

Methodological Answer:

- Molecular Docking :

- Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.

- Targets : Screen against enzymes like β-galactosidase or glycosyltransferases using PDB structures (e.g., 1TPG) .

- ADMET Prediction : Use SwissADME or pkCSM to estimate pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR Models : Train models using coumarin derivatives’ activity data to predict cytotoxicity or enzyme inhibition .

(Advanced) How to address low yields in the final deprotection step?

Methodological Answer:

- Alkaline Hydrolysis Optimization :

- Base Strength : Test NaOMe (mild) vs. NaOH (strong) in methanol/water mixtures.

- Temperature : Gradual warming (25°C → 40°C) to minimize side reactions.

- Alternative Methods : Use enzymatic deprotection (e.g., lipases) for selective acetyl removal .

- Workup : Neutralize with Amberlite IR-120 (H⁺) resin to avoid lactone ring opening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.